molecular formula C18H17F3N2O3 B2881579 2-methyl-6-({1-[2-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyridine CAS No. 1903038-28-7

2-methyl-6-({1-[2-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyridine

Cat. No.: B2881579
CAS No.: 1903038-28-7
M. Wt: 366.34
InChI Key: IHROYCKNONHKQX-UHFFFAOYSA-N
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Description

“2-methyl-6-({1-[2-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyridine” is a synthetic organic compound that features a complex molecular structure. This compound is characterized by the presence of a pyrrolidine ring, a trifluoromethoxy phenyl group, and a methylpyridinyl ether moiety. Such compounds are often of interest in medicinal chemistry and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-methyl-6-({1-[2-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyridine” typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidine ring, followed by the introduction of the trifluoromethoxy phenyl group and the methylpyridinyl ether moiety. Common reagents used in these reactions include halogenated intermediates, organometallic reagents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

“2-methyl-6-({1-[2-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyridine” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, “2-methyl-6-({1-[2-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyridine” may be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology and Medicine

In biology and medicine, this compound could be investigated for its potential pharmacological properties. Compounds with similar structures have been studied for their activity as enzyme inhibitors, receptor modulators, and potential therapeutic agents for various diseases.

Industry

In industry, the compound might find applications in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. It could also be used in the synthesis of specialty chemicals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “2-methyl-6-({1-[2-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyridine” might include other pyrrolidine derivatives, trifluoromethoxy-substituted phenyl compounds, and methylpyridinyl ethers. Examples include:

  • (3-(Pyridin-2-yl)oxy)pyrrolidine
  • (2-(Trifluoromethoxy)phenyl)methanone
  • (6-Methylpyridin-2-yl)oxybenzene

Uniqueness

The uniqueness of “this compound” lies in its combination of functional groups, which confer specific chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]-[2-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O3/c1-12-5-4-8-16(22-12)25-13-9-10-23(11-13)17(24)14-6-2-3-7-15(14)26-18(19,20)21/h2-8,13H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHROYCKNONHKQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(C2)C(=O)C3=CC=CC=C3OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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